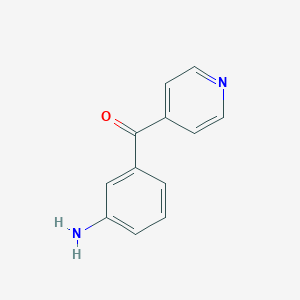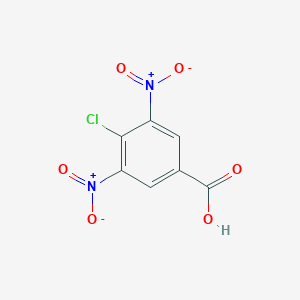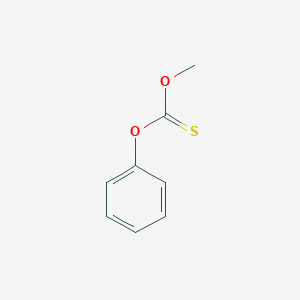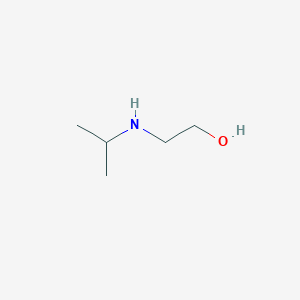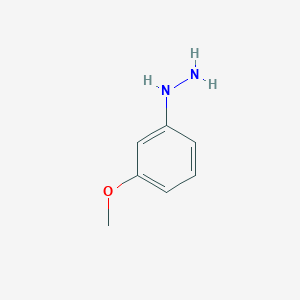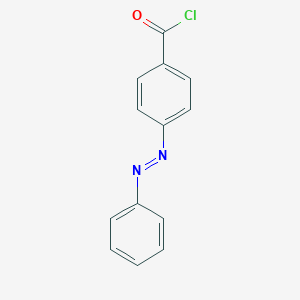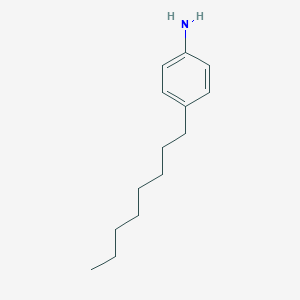
6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one
Vue d'ensemble
Description
The compound “6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one” is a derivative of pyridazinone . Pyridazinone derivatives have been studied for their potential biological activities, including antibacterial, antifungal, antimycobacterial, and cytotoxic activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives involves the use of a N’-benzyliden-acetohydrazide moiety at position 2 . The structures of these newly synthesized compounds were confirmed by IR, 1H NMR, and MS data . Another study reported the synthesis of dichlorobenzamide derivatives from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .Chemical Reactions Analysis
Pyridazinone derivatives have been tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities . The compounds exhibited activity against both Gram-positive and Gram-negative bacteria . Most of the compounds were active against E. coli ATCC 35218 .Applications De Recherche Scientifique
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 6-[(Z)(4-Chlorophenyl)diazenyl]-N-(3,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide . This synthesis was achieved from substituted reactive methylene acid in a single step utilizing classical heating, microwave “jump start” and grindstone “friction activated” synthesis .
Preparation of Thin Films
The compound can be used in the preparation of thin films. For example, thin films of 2,9-Bis [2-(4-chlorophenyl)ethyl] anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinoline-1,3,8,10 (2H,9H) tetrone (Ch-diisoQ) were prepared by thermal evaporation technique . These films have potential applications in various fields such as gas sensors, film transistors, and photovoltaic cells .
Antimicrobial Applications
Derivatives of the compound, such as 8-Hydroxyquinoline derivatives, are known for their extensive applications in the field of analytical chemistry and separation techniques. Their complexes with transition metals also exhibit antibacterial and antifungal activity .
Crystal Structure Analysis
A novel single crystal of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been synthesized via a one-pot sequential strategy under sonication . The single crystal has been investigated using X-ray diffraction analysis .
Organic Synthesis
Beyond photovoltaics, (4-Chlorophenyl)triethoxysilane serves as a valuable intermediate in organic synthesis. For example, it can be employed as a substrate in Ni-catalyzed decarboxylative coupling reactions with alkynyl carboxylic acids.
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These targets play a crucial role in inflammatory responses and neuronal cell death, suggesting potential applications in the treatment of neurodegenerative diseases.
Mode of Action
Similar compounds have been shown to exhibit their neuroprotective and anti-inflammatory effects by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that these compounds may act by modulating ER stress and apoptosis pathways.
Biochemical Pathways
Based on the observed effects on similar compounds, it can be inferred that the compound may affect the er stress pathway and apoptosis pathway . The inhibition of these pathways can lead to reduced neuronal cell death, which is beneficial in the context of neurodegenerative diseases.
Result of Action
Similar compounds have been shown to exhibit neuroprotective and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and its influence on the associated biochemical pathways.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDWIMWFLAIPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148325 | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
1079-73-8 | |
| Record name | 6-(4-Chlorophenyl)-2,3,4,5-tetrahydro-3-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1079-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001079738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
